molecular formula C8H17ClO B13212881 2-(Chloromethyl)-1-(propan-2-yloxy)butane

2-(Chloromethyl)-1-(propan-2-yloxy)butane

Cat. No.: B13212881
M. Wt: 164.67 g/mol
InChI Key: YMVRVEPVUIPNQS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-(propan-2-yloxy)butane is an organic compound with a complex structure that includes a chloromethyl group and a propan-2-yloxy group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-(propan-2-yloxy)butane typically involves the reaction of 1-(propan-2-yloxy)butane with a chlorinating agent. One common method is the reaction of 1-(propan-2-yloxy)butane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-(propan-2-yloxy)butane+SOCl2This compound+SO2+HCl\text{1-(propan-2-yloxy)butane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(propan-2-yloxy)butane+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-(propan-2-yloxy)butane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.

    Oxidation: Products include alcohols or aldehydes.

    Reduction: Products include alkanes or alcohols.

Scientific Research Applications

2-(Chloromethyl)-1-(propan-2-yloxy)butane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of chloromethyl and propan-2-yloxy groups on biological systems.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-(propan-2-yloxy)butane involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The propan-2-yloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-(propan-2-yloxy)benzene
  • 2-(Chloromethyl)-1-(propan-2-yloxy)pyridine
  • 2-(Chloromethyl)-1-(propan-2-yloxy)quinoline

Uniqueness

2-(Chloromethyl)-1-(propan-2-yloxy)butane is unique due to its specific combination of functional groups, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial chemistry.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-2-(propan-2-yloxymethyl)butane

InChI

InChI=1S/C8H17ClO/c1-4-8(5-9)6-10-7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

YMVRVEPVUIPNQS-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(C)C)CCl

Origin of Product

United States

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